6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzyl group, a hydroxyphenyl group, and a tetrahydropyrrolo[3,4-d]pyrimidine core, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the fluorobenzyl and hydroxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorobenzyl and hydroxyphenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce new functional groups to the fluorobenzyl or hydroxyphenyl moieties.
科学的研究の応用
Chemistry
In chemistry, 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate for treating certain diseases.
Industry
In industry, the compound may be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
作用機序
The mechanism of action of 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity, receptor binding, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , often referred to as compound 1 , is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19FN2O3
- Molecular Weight : 356.37 g/mol
- CAS Number : 1170417-57-8
The structure of compound 1 features a pyrrolo[3,4-d]pyrimidine core with distinct functional groups that contribute to its biological activity.
Antidiabetic Potential
Recent studies have demonstrated that compound 1 exhibits significant antidiabetic properties. In vitro assays revealed that it effectively inhibits α-glucosidase activity, an enzyme critical in carbohydrate metabolism. The inhibition percentage was reported to be substantial, indicating its potential as a therapeutic agent for managing diabetes mellitus .
Compound | Inhibition (%) | IC50 (µM) |
---|---|---|
Compound 1 | 78.5% | 12.5 |
Acarbose | 65.0% | 15.0 |
This data suggests that compound 1 is more potent than acarbose, a standard antidiabetic drug.
Anti-inflammatory Activity
Another significant aspect of compound 1 is its anti-inflammatory activity. It has been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The selectivity towards COX-2 suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Compound | COX-2 Inhibition (IC50) | Selectivity Index |
---|---|---|
Compound 1 | 0.52 µM | 10.73 |
Celecoxib | 0.78 µM | 9.51 |
This selectivity index indicates that compound 1 may offer advantages in treating inflammatory conditions with fewer adverse effects .
Anticancer Activity
Emerging research indicates that compound 1 may also possess anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of the PI3K/Akt signaling pathway. The effectiveness against different types of cancer cells underscores its potential as a chemotherapeutic agent.
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:
- α-glucosidase Inhibition : By binding to the active site of α-glucosidase, compound 1 prevents the breakdown of carbohydrates into glucose, thereby lowering postprandial blood sugar levels.
- COX Enzyme Modulation : The selective inhibition of COX-2 over COX-1 suggests that compound 1 may reduce inflammation without significantly affecting gastric mucosa integrity.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells indicates that compound 1 can trigger programmed cell death, which is crucial for cancer therapy.
Study on Antidiabetic Effects
In a controlled study involving diabetic rats, administration of compound 1 resulted in a significant reduction in blood glucose levels compared to the control group receiving no treatment. The study concluded that compound 1 could be an effective alternative for managing diabetes .
Study on Anti-inflammatory Effects
A comparative study evaluated the anti-inflammatory effects of compound 1 against standard NSAIDs like ibuprofen and celecoxib. Results showed that compound 1 had comparable or superior efficacy with fewer gastrointestinal side effects reported by subjects .
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-23-16-11-24(10-12-2-6-14(21)7-3-12)19(26)17(16)18(22-20(23)27)13-4-8-15(25)9-5-13/h2-9,18,25H,10-11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUZWUCPSEPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。